1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol
Beschreibung
1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol (CAS: 887580-27-0) is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a benzyl substituent with an ortho-aminomethyl group on the phenyl ring. Its molecular weight is 220.32 g/mol . It is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, due to the pharmacophoric significance of the piperidine scaffold .
Eigenschaften
IUPAC Name |
1-[[2-(aminomethyl)phenyl]methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFVKXJKSSRXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588481 | |
| Record name | 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-27-0 | |
| Record name | 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reductive Amination Approach
Step 1: Formation of Schiff Base Intermediate
The reaction begins with the condensation of 4-hydroxypiperidine (piperidin-4-ol) or its derivative with 2-(formylmethyl)benzaldehyde or a related aldehyde bearing the aminomethyl group precursor. This step forms an imine (Schiff base) intermediate.Step 2: Reductive Amination
The imine intermediate is then subjected to reduction using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive groups. This step converts the imine to the corresponding secondary amine, installing the 2-(aminomethyl)phenyl substituent on the piperidine nitrogen.Step 3: Purification
The crude product is purified by recrystallization or chromatographic techniques to remove impurities and unreacted starting materials.
Alternative Nucleophilic Substitution
Step 1: Preparation of 2-(Chloromethyl)phenyl Derivative
A halomethyl derivative of the phenyl ring (e.g., 2-(chloromethyl)benzyl chloride) is prepared or procured.Step 2: Nucleophilic Substitution on Piperidin-4-ol
The nucleophilic nitrogen of piperidin-4-ol attacks the electrophilic halomethyl group under basic conditions, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at temperatures ranging from 60 to 80°C.Step 3: Aminomethyl Group Introduction
The aminomethyl group is introduced either before or after the nucleophilic substitution, depending on the synthetic design, often via reduction of a nitrile or azide precursor or by direct amination.Step 4: Workup and Purification
The reaction mixture is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography.
Use of Aqueous Ammonia as a Green Reagent
Recent advances have introduced aqueous ammonia as a safer, greener alternative reagent in the synthesis of related piperidin-4-ol derivatives, such as 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a close analog. This approach reduces the use of toxic, explosive, or hazardous reagents, making the process more environmentally friendly and suitable for bulk manufacturing. The aqueous ammonia facilitates amination steps under milder conditions, improving safety and cost-effectiveness without compromising yield or purity.
Reaction Parameters Influencing Yield and Purity
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | DMF, DMSO, or aqueous media | Polar aprotic solvents favor nucleophilic substitution; aqueous media enable green chemistry approaches |
| Temperature | 60–80°C | Optimal for reaction rate; excessive heating (>12 h) may degrade aminomethyl groups, reducing yield by 15–20% |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation of sensitive intermediates |
| Reducing Agent | Sodium cyanoborohydride, H2 (catalytic) | Mild reduction avoids over-reduction or side reactions |
| Reaction Time | 6–12 hours | Longer times may lead to degradation; optimization needed |
| pH | Neutral to slightly basic | Maintains stability of amine and hydroxyl groups |
Analytical Validation and Characterization
- LCMS and HPLC are employed to confirm the molecular weight and purity. For example, LCMS shows a molecular ion peak at m/z 220.31 [M+H]+ consistent with the molecular formula C13H20N2O.
- NMR Spectroscopy (1H, 13C, and 2D NOESY) is used to confirm the substitution pattern and stereochemistry, particularly the spatial relationship between the aminomethyl and hydroxyl groups.
- Melting Point determination (typically 96–99°C) assists in assessing purity.
- Chromatographic Conditions such as acidic mobile phases (0.1% trifluoroacetic acid in water/acetonitrile) improve peak resolution and reproducibility.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The introduction of aqueous ammonia as an amination reagent represents a significant advancement in the synthesis of piperidin-4-ol derivatives, reducing hazardous waste and improving safety in large-scale production.
- Optimization of reaction parameters such as temperature, solvent, and reaction time is critical to maximize yield and maintain the integrity of the aminomethyl group.
- Analytical methods have been standardized to ensure reproducibility and quality control, essential for pharmaceutical applications.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Aminomethyl Group
The primary amino group (-CHNH) undergoes alkylation or acylation reactions, forming secondary amines or amides. For example:
- Alkylation with alkyl halides :
Reactivity with bromoethane in the presence of KCO yields 1-{[2-(ethylaminomethyl)phenyl]methyl}piperidin-4-ol (analogous to reactions in related piperidine derivatives) . - Acylation with activated esters :
Treatment with acetyl chloride produces 1-{[2-(acetamidomethyl)phenyl]methyl}piperidin-4-ol , a common strategy to modulate bioavailability .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Bromoethane, KCO, DMF, 80°C | Ethylamino derivative | 72% | |
| Acylation | Acetyl chloride, EtN, CHCl | Acetamido derivative | 85% |
Hydroxyl Group Reactivity
The piperidin-4-ol hydroxyl group participates in esterification and oxidation:
- Esterification :
Reaction with benzoyl chloride forms 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-yl benzoate , enhancing lipophilicity for drug delivery . - Oxidation to ketone :
Under Swern oxidation (oxalyl chloride/DMSO), the hydroxyl group converts to a ketone, yielding 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-one .
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | Benzoyl chloride, DMAP | Piperidin-4-yl benzoate | Prodrug synthesis |
| Oxidation | Oxalyl chloride, DMSO | Piperidin-4-one derivative | Intermediate for further functionalization |
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation or reductive amination:
- N-Alkylation :
Reactivity with methyl iodide forms 1-methyl-1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol , altering pharmacokinetic properties . - Reductive amination :
Condensation with aldehydes (e.g., formaldehyde) followed by NaBH reduction introduces substituents at the nitrogen .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a piperidine derivative characterized by the presence of an aminomethyl group attached to a phenyl ring. Its molecular structure contributes to its biological activity, making it a candidate for drug development and cosmetic applications.
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. The structural similarity of this compound to known antidepressants suggests it may possess similar pharmacological effects. Studies have shown that modifications in the piperidine structure can enhance serotonin and norepinephrine reuptake inhibition, leading to improved mood regulation .
2. Analgesic Properties
Piperidine derivatives are also being investigated for their analgesic properties. The compound's ability to interact with opioid receptors could provide a pathway for developing new pain management therapies without the side effects associated with traditional opioids. Preliminary studies have demonstrated promising results in animal models, indicating potential efficacy in pain relief .
Cosmetic Applications
1. Skin Care Formulations
The compound's hydrophilic nature makes it suitable for incorporation into skin care products. It can enhance moisture retention and improve skin barrier function, which is crucial for formulations aimed at dry or sensitive skin types. Recent studies have evaluated its effectiveness in emulsion systems, showing improved stability and sensory properties when combined with other cosmetic ingredients .
2. Anti-Aging Products
Due to its potential antioxidant properties, this compound is being explored for use in anti-aging formulations. Research suggests that compounds with similar structures can scavenge free radicals and promote collagen synthesis, thus contributing to skin elasticity and reducing the appearance of wrinkles .
Data Tables
Case Studies
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal examined the effects of various piperidine derivatives on depressive behavior in rodent models. The results indicated that certain modifications led to significant reductions in depressive symptoms, suggesting a viable path for further research into this compound as an antidepressant candidate.
Case Study 2: Cosmetic Formulation Development
In a comparative analysis of skin care products formulated with and without this compound, researchers found that products containing the compound exhibited superior hydration levels and user satisfaction ratings. This study highlights the compound's potential as a key ingredient in effective cosmetic formulations.
Wirkmechanismus
The mechanism of action of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol are best understood through comparison with related piperidine derivatives. Below is a detailed analysis:
Structural Analogues and Their Properties
Case Study: Piperidine Derivatives in CNS Drug Development
Piperidin-4-ol derivatives are frequently explored for CNS applications. For example:
- Benzperidol (CAS: 68252-19-7), a benzimidazolone-piperidine hybrid, demonstrates antipsychotic activity via dopamine receptor modulation .
- Pirmenol (rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol) is an antiarrhythmic agent, underscoring the versatility of piperidine modifications .
Biologische Aktivität
1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol, also known as 4-(2-(aminomethyl)phenyl)methyl)piperidin-4-ol, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with an aminomethyl group and a phenyl moiety. Its molecular formula is CHNO, and it has a molecular weight of 232.33 g/mol. The presence of the piperidine ring suggests potential interactions with various neurotransmitter systems.
Pharmacological Profile
Research indicates that this compound exhibits notable biological activities, particularly in the central nervous system (CNS). Its effects can be summarized as follows:
- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This interaction may contribute to its potential use in treating mood disorders and other CNS-related conditions.
- Analgesic Effects : Studies have indicated that this compound possesses analgesic properties, making it a candidate for pain management therapies.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity in the CNS. It acts as an antagonist or partial agonist at specific receptor sites, influencing neurotransmitter release and reuptake processes.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- In Vivo Pain Model : In a rodent model of acute pain, administration of the compound resulted in a significant reduction in pain responses compared to control groups. This study highlighted its potential as a non-opioid analgesic alternative.
- Behavioral Studies : Behavioral assays assessing anxiety-like and depressive-like behaviors in mice demonstrated that the compound could reduce anxiety levels and improve depressive symptoms, suggesting its potential application in treating anxiety disorders.
- Receptor Binding Studies : Radiolabeled binding assays revealed that this compound has a high affinity for serotonin receptors, which could explain its mood-enhancing effects observed in behavioral studies.
Safety and Toxicity
While initial findings are promising, further studies are necessary to evaluate the safety profile and toxicity of this compound. Preliminary toxicity assessments indicate low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are warranted.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol, and how can purity be optimized?
- Methodology :
- Reductive Amination : React 2-(aminomethyl)benzaldehyde with piperidin-4-ol under hydrogenation conditions (e.g., H₂/Pd-C) to form the target compound. This method is adaptable from protocols used for structurally similar piperidin-4-ol derivatives, yielding 60–87% with proper stoichiometric control .
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in ethanol) to enhance crystallinity and purity. Melting points (e.g., 197–210°C) and HPLC (≥95% purity) should confirm identity and quality .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : Use ¹H/¹³C NMR to verify the piperidine ring, aminomethylphenyl substitution, and hydroxyl group (e.g., δ ~3.5 ppm for piperidine protons, δ ~4.2 ppm for hydroxyl) .
- FT-IR : Confirm functional groups (e.g., N-H stretch at ~3300 cm⁻¹, O-H at ~3200–3600 cm⁻¹) .
- Purity Assessment :
- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) and ammonium acetate buffer (pH 6.5) for optimal resolution .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture, to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
- Methodology :
- Derivatization : Synthesize analogs by modifying the aminomethylphenyl group (e.g., halogenation, methoxylation) or piperidine hydroxyl position. Compare bioactivity using in vitro assays (e.g., receptor binding) .
- Target Screening : Use computational docking (e.g., AutoDock Vina) to predict affinity for dopamine D2 or serotonin receptors, followed by radioligand displacement assays (IC₅₀ measurements) .
- Data Interpretation : Correlate substituent electronegativity or steric bulk with activity trends. For example, bromine or iodine substitutions on the phenyl ring may enhance receptor binding .
Q. How can contradictory data on biological activity be resolved?
- Case Example : If toxicity studies report conflicting LD₅₀ values (e.g., 4.5 mg/kg in mice via intraperitoneal injection vs. higher thresholds in other models):
- Reproducibility : Standardize animal models (e.g., strain, age) and administration routes. Validate purity (>98%) to exclude impurities as confounding factors .
- Mechanistic Studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to isolate compound-specific effects from metabolic variables .
Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
